molecular formula C19H20N4O5S2 B2918316 ethyl 4-{4-[(3-cyanothiophen-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate CAS No. 865545-95-5

ethyl 4-{4-[(3-cyanothiophen-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate

Cat. No.: B2918316
CAS No.: 865545-95-5
M. Wt: 448.51
InChI Key: ZSTKSCDNFZJUBX-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(3-cyanothiophen-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a benzenesulfonyl group, and a thiophene ring with a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[(3-cyanothiophen-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-cyanothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to form the sulfonamide derivative. Finally, this compound is coupled with ethyl piperazine-1-carboxylate under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(3-cyanothiophen-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{4-[(3-cyanothiophen-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-{4-[(3-cyanothiophen-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate
  • 4-aryl-2-[(3-cyanothiophen-2-yl)amino]-4-oxobut-2-enoates

Uniqueness

Ethyl 4-{4-[(3-cyanothiophen-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperazine ring and the benzenesulfonyl group distinguishes it from other thiophene derivatives, potentially leading to different pharmacological profiles and applications .

Properties

IUPAC Name

ethyl 4-[4-[(3-cyanothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c1-2-28-19(25)22-8-10-23(11-9-22)30(26,27)16-5-3-14(4-6-16)17(24)21-18-15(13-20)7-12-29-18/h3-7,12H,2,8-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTKSCDNFZJUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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